![molecular formula C18H16F2N2O2 B6539110 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide CAS No. 1060262-25-0](/img/structure/B6539110.png)
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide
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Description
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide, otherwise known as CPD-1, is a novel small molecule that has been studied for its potential in a variety of scientific research applications. CPD-1 is a synthetic compound that is composed of a cyclopropylcarbamoylmethylphenyl group, a 2,6-difluorobenzamide group, and an N-terminal amide group. CPD-1 has been studied for its potential in a variety of scientific research applications, including as a potential drug target, as a tool for studying molecular biology, and as a potential therapeutic agent.
Scientific Research Applications
- F5097-0740 has shown promise as an antitumor and cytotoxic agent. Researchers synthesized related compounds and evaluated their effects on human tumor cell lines. Notably, one derivative demonstrated potent activity against prostate cancer cells .
- Investigating the antioxidant potential of F5097-0740 is crucial. Antioxidants play a vital role in protecting cells from oxidative stress and preventing various diseases. Further studies are needed to explore its specific mechanisms and potential applications .
- Assessing F5097-0740’s antibacterial properties is essential. Understanding its efficacy against different bacterial strains can guide its potential use in combating infections. Researchers should explore its mode of action and compare it to existing antibiotics .
Antitumor and Cytotoxic Activity
Antioxidant Properties
Antibacterial Activity
properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-14-2-1-3-15(20)17(14)18(24)22-13-6-4-11(5-7-13)10-16(23)21-12-8-9-12/h1-7,12H,8-10H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFMBCKGPQNGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide |
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